molecular formula C17H13N3O2S B2792037 1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone CAS No. 477852-91-8

1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone

Cat. No.: B2792037
CAS No.: 477852-91-8
M. Wt: 323.37
InChI Key: ONEXGYGZEHWYCS-UHFFFAOYSA-N
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Description

1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone is a heterocyclic compound that features a unique combination of functional groups, including a pyridinone ring, an oxadiazole ring, and a propynylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For example, the reaction of a hydrazide with a thioester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.

    Introduction of the Propynylsulfanyl Group: The propynylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting a suitable thiol with a propargyl halide under basic conditions to form the propynylsulfanyl group.

    Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a β-keto ester or an α,β-unsaturated ketone.

    Final Coupling Step: The final step involves coupling the oxadiazole and pyridinone intermediates through a suitable cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone can undergo various types of chemical reactions, including:

    Oxidation: The propynylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Catalytic hydrogenation (e.g., Pd/C, H2)

    Substitution: NaH, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: It can serve as a versatile intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries for high-throughput screening.

Mechanism of Action

The mechanism of action of 1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring can act as a bioisostere for amides, potentially inhibiting enzyme activity by mimicking natural substrates. The propynylsulfanyl group may enhance binding affinity through hydrophobic interactions or covalent bonding with target proteins.

Comparison with Similar Compounds

1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone can be compared with other similar compounds such as:

    1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-thiadiazol-2-yl]-2(1H)-pyridinone: This compound features a thiadiazole ring instead of an oxadiazole ring, which may result in different electronic and steric properties.

    1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-triazol-2-yl]-2(1H)-pyridinone: The triazole ring can provide additional hydrogen bonding interactions, potentially altering the compound’s binding affinity and selectivity.

    1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-quinolinone: The quinolinone ring system can introduce additional aromaticity and rigidity, affecting the compound’s overall stability and reactivity.

Biological Activity

The compound 1-benzyl-5-[5-(2-propynylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone represents a novel class of chemical entities with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4OSC_{23}H_{22}N_4OS with a molecular weight of approximately 402.51 g/mol. The structure features a pyridinone core substituted with a benzyl group and an oxadiazole moiety, which is known for its diverse biological activities.

Research indicates that compounds containing the oxadiazole ring often exhibit significant biological activities due to their ability to interact with various biological targets. Specifically, the 1,3,4-oxadiazole derivatives have been implicated in:

  • Anticancer Activity : Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer cell proliferation.
  • Antimicrobial Activity : These compounds show promise against a range of pathogens by disrupting cellular processes.
  • Anti-inflammatory Effects : Some derivatives modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Biological Activity Data

Activity TypeTarget/PathwayIC50/EC50 ValuesReference
AnticancerHeLa Cells0.37 µM
AntimicrobialVarious Bacterial StrainsVaries
Anti-inflammatoryNF-kB PathwayNot specified

Case Study 1: Anticancer Evaluation

A study evaluated a series of oxadiazole derivatives for their cytotoxic effects on cancer cell lines. The compound demonstrated significant inhibition of cell growth in HeLa cells with an IC50 value of 0.37 µM, outperforming standard treatments like sorafenib (IC50 = 7.91 µM) . Flow cytometry revealed that treatment with this compound induced apoptosis and arrested the cell cycle at the sub-G1 phase.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, derivatives similar to This compound were tested against various bacterial strains. Results indicated potent activity against Gram-positive bacteria, suggesting that modifications in the oxadiazole structure could enhance antimicrobial efficacy .

Case Study 3: Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound class. In vitro studies showed that certain oxadiazole derivatives could significantly inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses . This suggests potential applications in treating inflammatory diseases.

Properties

IUPAC Name

1-benzyl-5-(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c1-2-10-23-17-19-18-16(22-17)14-8-9-15(21)20(12-14)11-13-6-4-3-5-7-13/h1,3-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEXGYGZEHWYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NN=C(O1)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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